molecular formula C30H41NO3 B164052 Nmi 8739 CAS No. 129024-87-9

Nmi 8739

Cat. No.: B164052
CAS No.: 129024-87-9
M. Wt: 463.7 g/mol
InChI Key: HXJMZRVSTICUKC-KUBAVDMBSA-N
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Description

NMI 8739, also known as n-docosahexaenoyl dopamine, is a compound that acts as an agonist of the dopamine D2 autoreceptor. It is an amine conjugate of the neurotransmitter dopamine and the polyunsaturated fatty acid docosahexaenoic acid. This compound has shown potential in reducing nitric oxide production and suppressing the release of certain cytokines in macrophages .

Mechanism of Action

Target of Action

Nmi 8739, also known as Dha-DA conjugate, primarily targets the dopamine D2 autoreceptor . Dopamine D2 autoreceptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter involved in reward, motivation, and motor control among other functions.

Mode of Action

This compound acts as an agonist of the dopamine D2 autoreceptor . As an agonist, it binds to the receptor and activates it, mimicking the action of dopamine. This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways it controls.

Biochemical Pathways

Upon activation of the dopamine D2 autoreceptor by this compound, several biochemical pathways are affected. One notable effect is the reduction of nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages . Nitric oxide is a signaling molecule involved in various physiological and pathological processes.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to bind to and activate the dopamine d2 autoreceptor .

Result of Action

The activation of the dopamine D2 autoreceptor by this compound leads to several molecular and cellular effects. For instance, it elicits a concentration-dependent suppression of CCL-20, MCP-1, and IL-6 release in RAW264.7 macrophages after LPS-stimulation . These molecules are involved in immune response and inflammation, suggesting that this compound may have anti-inflammatory effects.

Biochemical Analysis

Biochemical Properties

Nmi 8739 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an agonist of the dopamine D2 autoreceptor, this compound interacts with this receptor to modulate its activity . The nature of these interactions involves the binding of this compound to the receptor, which can influence the receptor’s function and subsequently alter cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine D2 autoreceptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 Macrophages .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. As an amine conjugate of the DHA carrier and the neurotransmitter dopamine, this compound binds to the dopamine D2 autoreceptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions: NMI 8739 is synthesized through the conjugation of dopamine with docosahexaenoic acid. The reaction typically involves the formation of an amide bond between the amine group of dopamine and the carboxyl group of docosahexaenoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of efficient coupling agents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: NMI 8739 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

NMI 8739 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions between neurotransmitters and fatty acids.

    Biology: this compound is utilized in research on cellular signaling pathways, particularly those involving dopamine receptors.

    Medicine: The compound has potential therapeutic applications in treating conditions related to dopamine dysregulation, such as Parkinson’s disease and certain psychiatric disorders.

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting dopamine receptors .

Comparison with Similar Compounds

    Dopamine: The primary neurotransmitter involved in the same signaling pathways as NMI 8739.

    Docosahexaenoic Acid: The fatty acid component of this compound, which has its own biological activities.

    Quinpirole: Another dopamine receptor agonist with similar effects on dopamine signaling.

Uniqueness: this compound is unique due to its dual nature as a conjugate of dopamine and docosahexaenoic acid. This combination allows it to penetrate the blood-brain barrier more effectively and exert both dopaminergic and anti-inflammatory effects. This dual action makes this compound a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMZRVSTICUKC-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129024-87-9
Record name Nmi 8739
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

  1. Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

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